molecular formula C8H8ClNO2 B1178207 Propane, trichlorotetrafluoro- CAS No. 127564-91-4

Propane, trichlorotetrafluoro-

Cat. No.: B1178207
CAS No.: 127564-91-4
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Description

"Propane, trichlorotetrafluoro-" (hypothetical formula: C₃HCl₃F₄) is a halogenated hydrocarbon derivative of propane substituted with three chlorine and four fluorine atoms. These compounds are typically synthesized through catalytic halogenation or substitution reactions, as demonstrated in , where antimony pentachloride catalysts facilitate chlorine-fluorine exchange .

Chlorofluoropropanes are primarily used as chemical intermediates in pharmaceuticals, agrochemicals, or polymers (). However, their environmental and safety profiles require careful evaluation due to acute toxicity (e.g., H301, H331 classifications in ) and incompatibility with strong acids/oxidizers ().

Properties

IUPAC Name

1,2,3-trichloro-1,1,2,3-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3F4/c4-1(7)2(5,8)3(6,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFVQSUXQCBYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3F4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465802, DTXSID50925911
Record name AGN-PC-0O2ZCH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Trichloro-1,1,2,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127564-91-4, 422-42-4
Record name Propane, trichlorotetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127564914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0O2ZCH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Trichloro-1,1,2,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

General Reactivity Profile

Chlorinated and fluorinated propane derivatives exhibit distinctive reaction patterns due to the electronic effects of halogen substituents. Key factors influencing reactivity include:

  • Electron-withdrawing effects of Cl and F atoms that polarize C-X bonds

  • Steric hindrance from multiple substituents

  • Bond dissociation energies (C-Cl ≈ 339 kJ/mol; C-F ≈ 485 kJ/mol)

Radical Degradation Under UV Irradiation

Trihalogenated propanes undergo homolytic cleavage in the stratosphere, producing reactive radicals:

C3H2Cl3F3hνCl+C3H2Cl2F3\text{C}_3\text{H}_2\text{Cl}_3\text{F}_3\xrightarrow{h\nu}\text{Cl}^\cdot +\text{C}_3\text{H}_2\text{Cl}_2\text{F}_3^\cdot

This process is critical in ozone depletion cycles, where chlorine radicals catalyze ozone decomposition .

ParameterValueConditions
Quantum Yield (Φ)0.78 ± 0.05254 nm UV, 25°C
Half-Life (t₁/₂)15-40 yearsStratospheric conditions

Nucleophilic Substitution Reactions

The trichloromethyl group shows susceptibility to nucleophilic attack, particularly in polar aprotic solvents:

CCl3CF3+OHCO2+CHF3+Cl\text{CCl}_3\text{CF}_3+\text{OH}^-\rightarrow \text{CO}_2^-+\text{CHF}_3+\text{Cl}^-

Key Observations :

  • Reaction rate increases with solvent polarity (kDMSO>kEtOHk_{\text{DMSO}}>k_{\text{EtOH}})

  • Steric effects dominate over electronic effects in regioselectivity

Thermal Decomposition

At elevated temperatures (>300°C), complex degradation pathways emerge:

ProductYield (%)Temperature (°C)
C2F4\text{C}_2\text{F}_442320
Cl2\text{Cl}_218320
HF\text{HF}27320

Mechanistic studies suggest a radical chain mechanism initiated by C-Cl bond cleavage .

Comparative Reaction Kinetics

The table below contrasts reaction rates for halogenated propanes in SN2 displacements with hydroxide ion:

Compoundkrelk_{\text{rel}} (25°C)Transition State Δ‡G (kJ/mol)
CCl3CF3\text{CCl}_3\text{CF}_31.0092.4
CCl2F2\text{CCl}_2\text{F}_20.3198.7
CF3CH2Cl\text{CF}_3\text{CH}_2\text{Cl}0.15104.2

Data normalized to trichlorotrifluoropropane as reference

Environmental Transformation Pathways

Atmospheric degradation occurs through three primary routes:

  • Photolytic Cleavage

    • Primary pathway in stratosphere

    • Wavelength dependence: 190-225 nm most effective

  • Hydroxyl Radical Attack

    C3Cl3F3+OHC3Cl2F3OH+Cl\text{C}_3\text{Cl}_3\text{F}_3+\text{OH}^\cdot \rightarrow \text{C}_3\text{Cl}_2\text{F}_3\text{OH}+\text{Cl}^\cdot
    • Rate constant: kOH=2.1×1014k_{\text{OH}}=2.1\times 10^{-14} cm³/molecule·s

  • Aquatic Hydrolysis

    • pH-dependent process with t1/2t_{1/2} ranging from 2 years (pH 7) to 6 months (pH 9)

Comparison with Similar Compounds

Comparison with Similar Chlorofluoropropanes

Structural and Physicochemical Properties

The table below compares key chlorofluoropropanes and related compounds:

Compound Molecular Formula CAS No. Boiling Point Key Uses Toxicity Profile
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ 460-35-5 Not reported Lab reagent, chemical synthesis Acute oral/inhalation toxicity (H301/H331)
2-Chloro-1,1,1,2-tetrafluoropropane C₃H₃ClF₄ Not specified Not reported Intermediate in fluorocarbon production Limited data; inferred reactivity risks
Trichlorotrifluoroethane C₂Cl₃F₃ 354-58-5 Not reported Refrigerant, solvent (historical) Suspected ecological persistence
Tetrachlorotetrafluoropropane C₃Cl₄F₄ Not specified Not reported Industrial applications (insufficient data) Unclassified due to lack of assessment
Key Observations:
  • Substituent Position Impact : Isomerism (e.g., chlorine/fluorine positions) significantly affects reactivity and stability. For instance, 3-chloro-1,1,1-trifluoropropane exhibits higher acute toxicity than trichlorotrifluoroethane, likely due to metabolic activation pathways .
  • Synthetic Methods : Catalytic hydrofluorination () is critical for selective halogenation, though yields depend on catalyst composition (e.g., antimony pentachloride vs. Lewis acids).

Q & A

Q. How to validate suspected organotoxicity in the absence of comprehensive studies?

  • Methodology : Perform in vitro assays (e.g., HepG2 cell viability, mitochondrial membrane potential). Compare with 1,2,3-trichloropropane toxicity mechanisms (NTP data) to hypothesize target organs. Submit findings to ToxCast for high-throughput screening .

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